

# Protocol for Preclinical In Vivo Efficacy and Pharmacodynamic Studies of TOS-358

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | As-358    |           |
| Cat. No.:            | B12413905 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of the phosphatidylinositol 3-kinase (PI3K $\alpha$ ) catalytic subunit, p110 $\alpha$ , encoded by the PIK3CA gene. Developed by Totus Medicines, TOS-358 is currently under investigation in Phase 1/1b clinical trials for the treatment of various solid tumors harboring PIK3CA mutations (NCT05683418).[1] [2] This document provides detailed protocols for in vivo studies to evaluate the efficacy and pharmacodynamics of TOS-358 in preclinical cancer models.

TOS-358 distinguishes itself from non-covalent PI3K $\alpha$  inhibitors by forming a covalent bond with both wild-type and mutant forms of PI3K $\alpha$ . This mechanism of action leads to profound and durable inhibition of the PI3K/Akt/mTOR signaling pathway.[3][4] Preclinical studies have demonstrated the superior efficacy of TOS-358 in over 30 patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models compared to reversible inhibitors.[2][5] A key differentiating feature of TOS-358 is its ability to achieve deep and sustained pathway inhibition without inducing significant hyperglycemia, a common dose-limiting toxicity associated with other PI3K $\alpha$  inhibitors.[2][5]

## **Mechanism of Action and Signaling Pathway**

TOS-358 covalently binds to a cysteine residue in the RAS binding domain of p110 $\alpha$ , effectively blocking the activation of the PI3K pathway.[6] The PI3K/Akt/mTOR pathway is a critical



signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Mutations in PIK3CA are among the most common oncogenic drivers in human cancers, leading to constitutive activation of this pathway. By covalently inhibiting both wild-type and mutant PI3K $\alpha$ , TOS-358 aims to provide a more complete and sustained blockade of this oncogenic signaling.





Click to download full resolution via product page

Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway and TOS-358 Inhibition.

## **Quantitative Data Summary**

Preclinical data has demonstrated the potent and selective activity of TOS-358.

| Parameter                         | Value                                                                          | Reference |
|-----------------------------------|--------------------------------------------------------------------------------|-----------|
| IC50 (Wild-Type PI3Kα)            | 2.2 nM                                                                         | [4]       |
| IC50 (H1047R Mutant PI3Kα)        | 4.1 nM                                                                         | [4]       |
| In Vivo Models Tested             | >30 PDX and CDX models                                                         | [3][5]    |
| Reported In Vivo Efficacy         | Superior to non-covalent inhibitors                                            | [2][3]    |
| Hyperglycemia in Animal<br>Models | No significant induction at efficacious doses (mice, rats, dogs)               | [2][5]    |
| Clinical Target Engagement        | 95% saturating target<br>engagement at doses as low<br>as 5 mg BID in patients | [7]       |

## Experimental Protocols In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general framework for evaluating the anti-tumor efficacy of TOS-358 in mouse xenograft models. Specific cell lines or PDX models should be chosen based on their PIK3CA mutation status.

- 1. Animal Models and Cell Lines/PDX Models:
- Animals: Female athymic nude mice or NOD-scid gamma (NSG) mice, 6-8 weeks old.
- Cell Lines: Use human cancer cell lines with known PIK3CA mutations (e.g., MCF7 (E545K), T47D (H1047R) for breast cancer; FaDu (KRAS amplified) for head and neck cancer).[6]



 PDX Models: Establish patient-derived xenografts from tumors with confirmed PIK3CA mutations.

#### 2. Tumor Implantation:

- For cell lines, subcutaneously inject 5 x 10<sup>6</sup> cells in a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
- For PDX models, implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flank.[8]
- 3. Dosing and Administration:
- TOS-358 Formulation: Prepare a suspension of TOS-358 in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in water).
- Dosing Regimen: Based on preclinical data for other covalent PI3K inhibitors, a starting dose
  of 30 mg/kg administered orally twice daily (BID) can be evaluated.[6] Dose-response
  studies should be conducted to determine the optimal dose.
- Control Groups: Include a vehicle control group and a positive control group (e.g., alpelisib at a clinically relevant dose).
- 4. Study Endpoints and Monitoring:
- Tumor Volume: Measure tumors twice weekly using calipers and calculate volume using the formula: (Length x Width²)/2.
- Body Weight: Monitor body weight twice weekly as an indicator of general health and toxicity.
- Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI
  (%) = [1 (mean tumor volume of treated group / mean tumor volume of control group)] x
  100.
- Study Termination: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm<sup>3</sup>), or if significant weight loss or signs of distress are observed.
- 5. Experimental Workflow:





Click to download full resolution via product page

Diagram 2: Experimental Workflow for In Vivo Efficacy Studies.

## Pharmacodynamic (PD) Biomarker Analysis

This protocol describes methods to assess the in vivo target engagement and pathway inhibition of TOS-358.

#### 1. Tissue Collection:

- At the end of the efficacy study, or in a separate satellite group of animals, collect tumor and blood samples at various time points after the final dose (e.g., 2, 6, 24 hours).
- For tumor tissue, snap-freeze a portion in liquid nitrogen for Western blot analysis and fix the remainder in formalin for immunohistochemistry (IHC).
- Collect blood via cardiac puncture into EDTA-coated tubes and process to plasma for pharmacokinetic analysis.

#### 2. Western Blot Analysis:

- Protein Extraction: Homogenize snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
- Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Antibody Incubation: Probe membranes with primary antibodies against key pathway
  proteins, including phospho-Akt (Ser473), total Akt, phospho-S6, and total S6. Use a loading
  control such as β-actin or GAPDH to ensure equal protein loading.



- Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
- Quantification: Densitometrically quantify band intensities to determine the extent of pathway inhibition.
- 3. Immunohistochemistry (IHC):
- Tissue Processing: Embed formalin-fixed tumors in paraffin and section.
- Staining: Stain tissue sections with antibodies against phospho-Akt (Ser473) to visualize the spatial distribution of pathway inhibition within the tumor.
- Imaging and Analysis: Acquire images using a slide scanner and quantify staining intensity using image analysis software.
- 4. Glucose Monitoring:
- To confirm the lack of hyperglycemia, monitor blood glucose levels in a satellite group of animals at various time points after TOS-358 administration using a standard glucometer.

## Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of TOS-358. These studies are essential to further characterize the anti-tumor activity and pharmacodynamic effects of this novel covalent PI3K $\alpha$  inhibitor and to support its continued clinical development. The unique mechanism of action and favorable preclinical safety profile of TOS-358 hold significant promise for the treatment of cancers driven by PIK3CA mutations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Methodological & Application





- 1. Totus Medicines Announces Presentations at the Upcoming American Association for Cancer Research (AACR) Annual Meeting [prnewswire.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Totus Medicines Announces Poster Presentation for TOS-358, the First Highly Selective Covalent Molecule Targeting PI3Kα, at the 34th EORTC-NCI-AACR Symposium in Barcelona - BioSpace [biospace.com]
- 4. TOS-358 demonstrates efficacy in wild-type and mutant PI3Kα cancer models | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Covalent inhibitors of the PI3Kα RAS binding domain impair tumor growth driven by RAS and HER2 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Totus Medicines Announces Successful Completion of a Phase 1 Dose-Escalation Study and Initiation of an Expansion Trial Evaluating TOS-358, a Covalent PI3Ka Selective Therapy for the Treatment of Select Solid Tumors and Appoints Zelanna Goldberg as Chief Medical Officer - BioSpace [biospace.com]
- 8. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Protocol for Preclinical In Vivo Efficacy and Pharmacodynamic Studies of TOS-358]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413905#protocol-for-in-vivo-studies-with-tos-358]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com